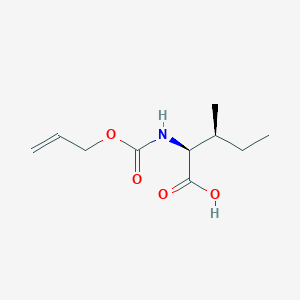

((Allyloxy)carbonyl)-l-isoleucine

Description

Overview of L-Isoleucine as a Chiral Building Block

L-isoleucine is a vital component in the synthesis of peptides and other complex organic molecules, valued for its specific stereochemistry and its role as a proteinogenic amino acid. numberanalytics.com Its unique structural features make it an important chiral building block in synthetic chemistry. nih.govenamine.net

Isoleucine is one of two standard amino acids, along with threonine, that possesses two chiral centers, also known as stereocenters. newworldencyclopedia.orgyoutube.com These are located at the α-carbon (C-2) and the β-carbon (C-3) of its structure. vaia.com The presence of two chiral centers means that isoleucine can exist in four different stereoisomeric forms. youtube.comvaia.comchegg.com The number of possible stereoisomers is determined by the formula 2ⁿ, where 'n' is the number of chiral centers. vaia.com

The four stereoisomers of isoleucine are:

L-isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid) vaia.comresearchgate.net

D-isoleucine ((2R,3R)-2-amino-3-methylpentanoic acid) researchgate.net

L-allo-isoleucine ((2S,3R)-2-amino-3-methylpentanoic acid) researchgate.net

D-allo-isoleucine ((2R,3S)-2-amino-3-methylpentanoic acid) researchgate.net

The naturally occurring and biologically active form incorporated into proteins is L-isoleucine, which has the (2S,3S) configuration. newworldencyclopedia.orgresearchgate.net

Table 1: Stereoisomers of Isoleucine

| Stereoisomer | Configuration at C-2 | Configuration at C-3 |

| L-isoleucine | S | S |

| D-isoleucine | R | R |

| L-allo-isoleucine | S | R |

| D-allo-isoleucine | R | S |

L-isoleucine is one of the 20 proteinogenic, or protein-building, amino acids encoded by the standard genetic code. newworldencyclopedia.orgwikipedia.org It is classified as an essential amino acid for humans, meaning the body cannot synthesize it, and it must be obtained through diet. newworldencyclopedia.orgwikipedia.org

Structurally, isoleucine is a non-polar, aliphatic amino acid with a branched-chain hydrocarbon side chain. numberanalytics.comwikipedia.org This hydrophobic side chain plays a significant role in the proper folding of proteins, as it tends to be located in the interior of the protein molecule, contributing to its three-dimensional structure and stability. newworldencyclopedia.org The precise stereochemistry of L-isoleucine is crucial for the specific interactions and functions of the proteins it constitutes. newworldencyclopedia.org

Rationale for the N-Allyloxycarbonyl (Alloc) Moiety in L-Isoleucine Chemistry

The N-Allyloxycarbonyl (Alloc) group is a valuable protecting group for the amino function in organic synthesis. highfine.com Its utility in conjunction with L-isoleucine stems from its unique deprotection conditions, which contribute to orthogonal protection strategies. scispace.com

The Alloc group is stable under both acidic and basic conditions, which are typically used to remove Boc and Fmoc groups, respectively. highfine.com This stability allows for the selective deprotection of Boc- or Fmoc-protected functionalities elsewhere in a molecule while the Alloc-protected amino group of isoleucine remains intact. highfine.com

The removal of the Alloc group is achieved under mild conditions through a palladium(0)-catalyzed reaction, often using a scavenger like phenylsilane (B129415) or dimethylamine-borane complex to trap the allyl group. ug.edu.plscispace.com This specific deprotection method makes the Alloc group orthogonal to many other protecting groups used in peptide synthesis and the synthesis of other complex natural products. scispace.com Therefore, ((Allyloxy)carbonyl)-l-isoleucine is a useful building block when a third level of orthogonal protection is required, for instance, in the synthesis of branched or cyclic peptides.

Advantages of Alloc Protection in Synthetic Methodologies

The Alloc group offers several distinct advantages in synthetic methodologies, primarily stemming from its unique deprotection conditions. total-synthesis.com Its key strengths lie in its orthogonality to other widely used protecting groups. total-synthesis.comresearchgate.net

A significant advantage of the Alloc group is its stability under both acidic and basic conditions that are typically used to remove other protecting groups like tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), respectively. sigmaaldrich.comhighfine.com This orthogonality allows for the selective deprotection of the Alloc group in the presence of Boc and Fmoc groups, a critical feature in complex, multi-step syntheses such as solid-phase peptide synthesis (SPPS). researchgate.netnih.gov

The removal of the Alloc group is most commonly achieved under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger. total-synthesis.comresearchgate.netsigmaaldrich.com This process involves the formation of a π-allyl palladium complex, followed by the release of the free amine. total-synthesis.com The mildness of this deprotection method makes it compatible with sensitive functional groups that might be compromised by the harsh acidic or basic conditions required for Boc or Fmoc removal.

Recent advancements have also led to the development of metal-free deprotection methods, further enhancing the utility and sustainability of the Alloc group in synthesis. nih.gov Furthermore, the use of microwave-assisted deprotection can significantly shorten reaction times. nih.gov

Historical Context and Evolution of Alloc Group Utilization

The use of the allyloxycarbonyl group as a protecting group for amines dates back to at least the early 1970s, with early reports on its cleavage. acs.org Its application in peptide synthesis gained significant traction in the late 1980s and early 1990s. A 1987 publication detailed the selective cleavage of the Alloc group using palladium-catalyzed hydrostannolysis, highlighting its potential for orthogonal protection strategies in peptide synthesis. iris-biotech.de

The concept of using allyl-based protecting groups in peptide synthesis was further solidified by a 1992 patent that described their use for protecting amino acid side chains. acs.org This demonstrated the growing recognition of the Alloc group's utility in constructing complex peptides. Throughout the 1990s and 2000s, numerous studies explored and optimized the conditions for Alloc removal, leading to the development of various palladium catalysts and scavenger systems to improve efficiency and minimize side reactions. researchgate.netorganic-chemistry.orgepfl.ch

Initially, the reliance on air-sensitive palladium(0) catalysts presented some practical challenges. However, the development of more robust, air-stable palladium(II) pre-catalysts and innovative, metal-free removal techniques has broadened the accessibility and application of Alloc-protected amino acids in modern synthetic chemistry. nih.govacs.org The evolution of the Alloc group's utilization reflects a continuous drive towards milder, more selective, and sustainable methods in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-3-methyl-2-(prop-2-enoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-4-6-15-10(14)11-8(9(12)13)7(3)5-2/h4,7-8H,1,5-6H2,2-3H3,(H,11,14)(H,12,13)/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNNADUVUHKWFA-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Protected L Isoleucine Derivatives

Preparation of ((Allyloxy)carbonyl)-L-Isoleucine

The allyloxycarbonyl (Alloc) group is a valuable protecting group in organic synthesis, particularly in peptide chemistry. Its key advantage lies in its orthogonal deprotection conditions, which typically involve palladium catalysis. nih.govnih.gov This allows for the selective removal of the Alloc group in the presence of other protecting groups like Boc and Fmoc.

The direct N-protection of L-isoleucine to yield ((Allyloxy)carbonyl)-L-isoleucine is typically achieved through a Schotten-Baumann reaction. This involves the acylation of the amino acid with allyl chloroformate in a basic aqueous medium.

General Reaction Scheme: L-Isoleucine is dissolved in an aqueous solution of a base, such as sodium hydroxide (B78521) or sodium carbonate. This deprotonates the amino group, increasing its nucleophilicity. Allyl chloroformate is then added, often portion-wise or as a solution in an organic solvent, while maintaining a basic pH and controlling the temperature, usually at or below room temperature. The reaction results in the formation of the N-Alloc-L-isoleucine, which can then be isolated and purified.

Key Reaction Parameters:

Base: Sodium hydroxide, sodium carbonate, or an organic base like triethylamine.

Solvent: Typically a biphasic system of water and a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane) or a miscible system (e.g., water/dioxane).

Temperature: Usually maintained between 0°C and room temperature to minimize side reactions.

pH Control: Crucial for ensuring the amino group remains sufficiently nucleophilic while minimizing hydrolysis of the allyl chloroformate.

The introduction of the Alloc group onto the L-isoleucine molecule proceeds via a nucleophilic acyl substitution mechanism. The fundamental structure of an amino acid includes a central carbon atom bonded to an amino group (NH2) and a carboxyl group (COOH). libretexts.org

The reaction mechanism can be described in the following steps:

Deprotonation: In a basic medium, the amino group (-NH2) of L-isoleucine is deprotonated, forming a more potent nucleophile (-NH-).

Nucleophilic Attack: The electron-rich nitrogen atom of the deprotonated amino acid attacks the electrophilic carbonyl carbon of allyl chloroformate. This leads to the formation of a tetrahedral intermediate. khanacademy.org

Leaving Group Departure: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is expelled.

Protonation: The resulting N-allyloxycarbonyl derivative is protonated during the acidic workup to yield the final product, ((Allyloxy)carbonyl)-L-isoleucine.

This mechanism is characteristic of the acylation of amines with acyl chlorides and is a fundamental reaction in the synthesis of N-protected amino acids.

Synthesis of Related L-Isoleucine Derivatives Bearing Alternative N-Protecting Groups

For comparative purposes, it is instructive to examine the synthesis of L-isoleucine derivatives with other commonly used N-protecting groups.

The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide chemistry, prized for its stability in a wide range of conditions and its facile removal under moderately acidic conditions. guidechem.com The synthesis of N-Boc-L-isoleucine is a well-established procedure.

The most common method involves the reaction of L-isoleucine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The reaction is typically carried out in a mixed solvent system, such as dioxane/water or THF/water, with a base like sodium hydroxide to maintain a pH between 8 and 9. The Boc group is introduced onto the amino group of isoleucine, and the product, N-Boc-L-isoleucine, is typically a white crystalline powder. guidechem.comchemicalbook.com This derivative is widely used in both solid-phase and solution-phase peptide synthesis. guidechem.com

Table 1: Research Findings on N-Boc-L-Isoleucine Synthesis

| Parameter | Details | Source |

|---|---|---|

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | |

| Solvent System | Basic aqueous/organic solvent (e.g., dioxane/water) | |

| pH | 8-9 | |

| Key Application | Peptide synthesis, chiral ligand in catalysis | guidechem.com |

| Deprotection | Acidic conditions |

| Physical Form | White fine crystalline powder | chemicalbook.com |

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another essential protecting group in modern peptide synthesis, particularly for solid-phase peptide synthesis (SPPS). chemimpex.com Its main advantage is its lability to basic conditions (typically piperidine), which allows for an orthogonal protection strategy relative to acid-labile side-chain protecting groups. chemimpex.com

The synthesis of N-Fmoc-L-isoleucine generally involves the reaction of L-isoleucine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a basic aqueous solution. The reaction is often performed in a mixture of an organic solvent like dioxane and an aqueous sodium bicarbonate or sodium carbonate solution. The product, N-Fmoc-L-isoleucine, is a solid that can be purified by crystallization. google.comsigmaaldrich.com

Table 2: Research Findings on N-Fmoc-L-Isoleucine Synthesis

| Parameter | Details | Source |

|---|---|---|

| Reagent | 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu | evitachem.com |

| Key Application | Solid-phase peptide synthesis (SPPS) | chemimpex.comchemimpex.com |

| Deprotection | Basic conditions (e.g., piperidine) | chemimpex.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 145-147 °C | sigmaaldrich.com |

| Purification | Crystallization from systems like ethanol/water | google.com |

The benzyloxycarbonyl (Cbz or Z) group was one of the first protecting groups to be widely used in peptide synthesis. It is stable to the basic conditions used for Fmoc removal and the acidic conditions for Boc removal, but it can be cleaved by catalytic hydrogenolysis. researchgate.net

N-Cbz-L-isoleucine is synthesized by reacting L-isoleucine with benzyl (B1604629) chloroformate (also known as benzyl chlorocarbonate or Cbz-Cl) under basic conditions, similar to the methods described for Alloc and Fmoc protection. The reaction is typically carried out in an aqueous basic solution at a controlled temperature. N-Cbz derivatives of amino acids are valuable reagents in the synthesis of complex organic molecules and peptides. medchemexpress.comnih.gov

Table 3: Research Findings on N-Cbz-L-Isoleucine Synthesis

| Parameter | Details | Source |

|---|---|---|

| Reagent | Benzyl chloroformate (Cbz-Cl) | researchgate.net |

| Key Application | Peptide synthesis, synthesis of heterocyclic compounds | medchemexpress.comnih.gov |

| Deprotection | Catalytic hydrogenolysis | researchgate.net |

| Reaction Type | Nucleophilic Acyl Substitution | researchgate.net |

Chemoenzymatic and Biotechnological Routes to L-Isoleucine Precursors

The industrial synthesis of L-isoleucine, an essential branched-chain amino acid, predominantly relies on biotechnological methods, particularly microbial fermentation. nih.govnih.govacs.org These approaches are favored over purely chemical syntheses, which are complicated by the existence of four optical isomers of isoleucine, making the cost-effective production of the biologically active L-isomer challenging. google.com Chemoenzymatic strategies, which combine chemical and enzymatic steps, are also being explored for the synthesis of L-amino acids and their derivatives. nih.govnih.gov

Microbial Fermentation Strategies for L-Isoleucine Production

Microbial fermentation is the cornerstone of industrial L-isoleucine production. cabidigitallibrary.org The primary workhorses for this process are the bacteria Corynebacterium glutamicum and Escherichia coli. nih.govnih.gov Research has focused on isolating and developing potent microbial strains and optimizing fermentation conditions to maximize yield.

Historically, methods involved adding L-isoleucine precursors like L-threonine or α-aminobutyric acid to the fermentation medium. google.com However, modern strategies focus on direct production from simple carbon sources like glucose. The composition of the fermentation medium is critical and typically includes a carbon source, nitrogen source, phosphate (B84403), and various mineral salts. nih.gov For instance, a medium for E. coli might contain glucose, corn pulp, potassium phosphates, ammonium (B1175870) sulfate, and magnesium sulfate. nih.gov

Screening of naturally occurring microorganisms has also been a fruitful strategy. A study involving bacterial isolates from soil and irrigation water identified a strain, UAF AF12, capable of producing 6.1 g/L of L-isoleucine after 24 hours of fermentation. fspublishers.org The fermentation time is another key parameter, with optimal production often observed between 48 and 72 hours. fspublishers.org

| Microorganism | Key Fermentation Parameters/Medium Components | Reported L-Isoleucine Production | Reference |

|---|---|---|---|

| Escherichia coli (Mutant Strain NXU102) | Medium: Glucose (110 g/L), corn pulp (21 g/L), KH₂PO₄ (2.0 g/L), K₂HPO₄ (3.0 g/L), (NH₄)₂SO₄ (20.5 g/L) | 7.48 g/L | nih.gov |

| Locally Isolated Bacterium (UAF AF12) | Fermentation time: 24 hours | 6.1 g/L | fspublishers.org |

| Micrococcus glutamicus (ATCC No. 14308) | Supplemented with methionine and α-aminobutyric acid | Not specified | google.com |

| Micrococcus glutamicus (ATCC No. 14296) | Supplemented with threonine and α-aminobutyric acid | Not specified | google.com |

Metabolic Engineering Approaches for Enhanced L-Isoleucine Biosynthesis

To overcome the limitations of traditional fermentation and the intricate native regulation of amino acid synthesis, metabolic engineering has become a primary tool for developing high-yield L-isoleucine production strains. nih.govcabidigitallibrary.org These advanced genetic strategies aim to channel the metabolic flux towards L-isoleucine by modifying the microorganism's genetic makeup. The biosynthesis of L-isoleucine is complex, starting from pyruvate (B1213749) and involving a 12-reaction pathway that is intertwined with the synthesis of other amino acids like L-lysine, L-methionine, L-threonine, and L-valine. acs.org

Key metabolic engineering strategies include:

Deregulation of Feedback Inhibition: A major limiting factor is the feedback inhibition of key enzymes by L-isoleucine and other amino acids. acs.org A common approach is to introduce mutations that make critical enzymes, such as threonine dehydratase or acetohydroxy acid synthase (AHAS), resistant to this feedback inhibition. nih.govresearchgate.net

Enhancing Precursor Supply: The availability of the direct precursor, L-threonine, is crucial. nih.govacs.org One successful strategy involves inactivating competing metabolic pathways that consume L-threonine. For example, deleting genes such as tdh, ltaE, and yiaY in E. coli reduced the breakdown of L-threonine, leading to a 72.3% increase in L-isoleucine production (from 4.34 to 7.48 g/L). nih.govacs.org

Overexpression of Key Biosynthetic Genes: Increasing the expression levels of rate-limiting enzymes in the pathway can significantly boost production. Overexpressing genes like ilvA (encoding threonine dehydratase) and ilvIH (encoding acetohydroxy acid synthase III) in E. coli has proven effective. acs.org

Pathway Engineering and Bypasses: Researchers have engineered novel pathways for L-isoleucine synthesis. One innovative approach established a citramalate (B1227619) pathway, which, after extensive optimization including enhancing precursor import and product export, resulted in an E. coli strain producing 56.6 g/L of L-isoleucine in a fed-batch fermentation. acs.org Another strategy created a growth-coupled L-isoleucine synthesis pathway, which, combined with improvements in redox flux and product efflux, yielded 51.5 g/L. nih.gov

Improving Cofactor and Transporter Efficiency: Optimizing the balance of redox cofactors (like NADPH and NADH) and enhancing the cellular systems that export L-isoleucine out of the cell are also critical for achieving high titers. cabidigitallibrary.orgnih.gov

These combined strategies have led to remarkable increases in L-isoleucine production, with fed-batch fermentation titers reaching levels suitable for industrial application.

| Microorganism | Metabolic Engineering Strategy | Reported L-Isoleucine Production | Reference |

|---|---|---|---|

| Escherichia coli | Inactivation of L-threonine degradation pathways (Δtdh, ΔltaE, ΔyiaY) | 7.48 g/L | nih.govacs.org |

| Escherichia coli | Growth-coupled synthesis, improved cystathionine (B15957) γ-synthase, improved redox flux, enhanced efflux | 51.5 g/L | nih.gov |

| Escherichia coli | Establishment of citramalate pathway, enhanced import/export, optimized gene copy numbers | 56.6 g/L | acs.org |

| Escherichia coli | Metabolic engineering combined with bacterial quorum sensing for self-induced production | 49.3 g/L | acs.org |

| Corynebacterium glutamicum | Rational transformation of mutant strains, cofactor engineering, genome integration | 32.3 g/L | cabidigitallibrary.orgacs.org |

Protective Group Chemistry of the Allyloxycarbonyl Alloc Moiety

Orthogonal Protection Strategies Employing Alloc

The strategic use of orthogonal protecting groups is fundamental to modern peptide synthesis, enabling the selective deprotection of specific functional groups without affecting others. bham.ac.ukorganic-chemistry.org The allyloxycarbonyl (Alloc) group is a key player in these strategies due to its unique removal conditions. wikidot.com

Compatibility with Acid-Labile (Boc/tBu) Protecting Groups

A significant advantage of the Alloc group is its stability under the acidic conditions used to remove tert-butyloxycarbonyl (Boc) and tert-butyl (tBu) protecting groups. iris-biotech.deorganic-chemistry.org Boc groups are commonly used to protect the α-amino group of amino acids and are cleaved with strong acids like trifluoroacetic acid (TFA). wikipedia.orghighfine.com The Alloc group remains intact during this process, allowing for the selective deprotection of Boc-protected residues while the Alloc-protected sites, such as the side chain of an isoleucine residue, remain shielded. iris-biotech.deresearchgate.net This orthogonality is essential for synthesizing peptides with specific modifications or branching. nih.gov

Compatibility with Base-Labile (Fmoc) Protecting Groups

Similarly, the Alloc group is resistant to the basic conditions required for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group. iris-biotech.deresearchgate.net Fmoc is another widely used α-amino protecting group in solid-phase peptide synthesis (SPPS), and it is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orgchempep.com The stability of the Alloc group to these basic conditions ensures that Alloc-protected side chains are unaffected during the iterative removal of Fmoc groups from the growing peptide chain. iris-biotech.deresearchgate.net This compatibility makes the Fmoc/Alloc pairing a powerful and widely adopted strategy in peptide chemistry. researchgate.net

Role in Multifunctional Amino Acid and Complex Peptide Synthesis

The orthogonal nature of the Alloc group makes it invaluable for the synthesis of peptides containing multifunctional amino acids and for the construction of complex peptide architectures such as branched or cyclic peptides. wpmucdn.comwikipedia.org For instance, in a peptide containing lysine (B10760008), its side-chain amino group can be protected with Alloc, while the N-terminal amino group is protected with Fmoc. wpmucdn.com After assembling the linear peptide chain, the Alloc group on the lysine side chain can be selectively removed to allow for the attachment of another peptide chain, creating a branched peptide. wpmucdn.com Similarly, Alloc protection can be used to facilitate on-resin cyclization of peptides. wikipedia.org

Use for Protection of Other Functional Groups (e.g., Hydroxyl, Carboxyl, Phenol)

The utility of the Alloc group extends beyond the protection of amino groups. It can also be employed to protect other functional groups commonly found in amino acids and other organic molecules. chempep.comwikipedia.org For example, the hydroxyl groups of serine and threonine, the carboxyl groups of aspartic and glutamic acid, and the phenolic group of tyrosine can all be protected as their corresponding allyl ethers or esters. google.comlibretexts.org This broad applicability further enhances the versatility of the Alloc group in complex organic synthesis. oup.com The cysteine thiol group can also be protected using an allyloxycarbonyl group. researchgate.net

Advanced Deprotection Methodologies for the Alloc Group

The removal of the Alloc protecting group is a critical step that relies on specific and mild reaction conditions, further highlighting its orthogonality.

Palladium-Catalyzed Cleavage: Reaction Mechanisms and Catalytic Systems

The standard method for Alloc deprotection involves a palladium(0)-catalyzed reaction. iris-biotech.dewikipedia.org The most commonly used catalyst is tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4. wpmucdn.comwikipedia.org The mechanism, often referred to as the Tsuji-Trost reaction, involves the coordination of the palladium(0) complex to the allyl group of the Alloc-protected species. wpmucdn.com This is followed by the formation of a π-allyl palladium complex and the departure of the carbamate (B1207046), which then decarboxylates to release the free amine. wpmucdn.comresearchgate.net

A crucial component of this deprotection is the presence of a nucleophilic "allyl scavenger." wikidot.com This scavenger traps the reactive allyl cation, preventing it from re-alkylating the newly deprotected amine or other nucleophilic sites in the peptide. researchgate.net Various scavengers can be employed, with common choices including morpholine (B109124), phenylsilane (B129415) (PhSiH3), and dimethylamine-borane complex (Me2NH·BH3). researchgate.net The choice of scavenger can influence the reaction kinetics and efficiency. researchgate.net

Recent advancements have also explored metal-free conditions for Alloc removal, such as using iodine and water in environmentally friendly solvents, which could offer more sustainable approaches to peptide synthesis in the future. acs.orgnih.gov

Table 1: Common Protecting Groups and their Deprotection Conditions

| Protecting Group | Abbreviation | Deprotection Conditions |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst and a scavenger iris-biotech.dewikipedia.org |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) wikipedia.orghighfine.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine in DMF) wikipedia.orgchempep.com |

| Benzyl (B1604629) | Bzl | Hydrogenolysis iris-biotech.de |

Metal-Free Deprotection Approaches for Alloc Removal

Driven by the need for more sustainable and cost-effective synthetic methods, significant effort has been directed toward developing metal-free alternatives for Alloc group removal. nih.gov These approaches avoid the use of hazardous and expensive palladium catalysts.

A notable metal-free method utilizes a simple system of iodine (I₂) and water (H₂O) for on-resin Alloc deprotection. nih.govacs.org This protocol is particularly attractive for green solid-phase peptide synthesis (SPPS). The mechanism involves an iodine-induced iodocyclization of the allyl group, which forms an iodomethyldioxolane imine intermediate. acs.org This intermediate is subsequently hydrolyzed by water to release the free amine. acs.org

Researchers have optimized this method by screening various solvents, finding that a mixture of PolarClean (PC) and ethyl acetate (B1210297) (EtOAc) provides excellent results. acs.org The conditions are mild, and the protocol has been successfully integrated into one-pot deprotection-coupling sequences in SPPS with minimal racemization, even for sensitive amino acids. acs.org

Table 2: Optimized Conditions for Iodine-Mediated Alloc Deprotection on Resin

| Reagents | Solvent | Temperature | Time | Purity | Reference |

| 5 equiv. I₂/H₂O (1:8) | PC/EtOAc (1:4) | 50 °C | 1.5 h | 99% | acs.org |

Beyond the iodine-based system, other non-transition metal-catalyzed methods have been explored. One such approach involves the use of 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) tribasic in N,N-dimethylacetamide at elevated temperatures. researchgate.net While these methods offer alternatives to palladium, their scope and general applicability are still under investigation compared to the well-established palladium-catalyzed protocols and the promising iodine/water system. researchgate.netacs.org

Optimization of Chemoselectivity and Reaction Conditions during Deprotection

A key advantage of the Alloc group is its unique cleavage conditions, which provide excellent chemoselectivity in the presence of other protecting groups. fiveable.me The Alloc group is stable to the acidic conditions used to remove Boc groups (e.g., trifluoroacetic acid, TFA) and the basic conditions used to cleave Fmoc groups (e.g., piperidine). highfine.comsigmaaldrich.com This orthogonality is fundamental to its use in complex synthetic strategies, such as the solid-phase synthesis of branched or cyclic peptides. fiveable.me

Optimization of reaction conditions is crucial for ensuring complete and clean deprotection without side reactions. Key parameters include the choice of scavenger, solvent, and the use of reaction accelerators.

Scavenger Selection: The choice of allyl scavenger is critical. Phenylsilane is a common and effective choice, particularly in dichloromethane. wpmucdn.comnih.gov Other nucleophiles like morpholine, dimedone, and N,N'-dimethylbarbituric acid are also widely used, with the selection often depending on the specific substrate and desired workup procedure. researchgate.netgoogle.com For secondary amines, dimethylamine (B145610) borane (B79455) complex (Me₂NH·BH₃) has been shown to be superior to morpholine or phenylsilane in preventing unwanted allyl back-alkylation. researchgate.net

Reaction Acceleration: While Alloc deprotection proceeds readily at room temperature, microwave heating can significantly expedite the process. biotage.comnih.gov This technique allows for rapid and complete removal of the Alloc group, often in minutes, under atmospheric conditions without the need for strict oxygen exclusion, thereby simplifying the experimental setup. biotage.com Studies have also shown that the palladium catalyst solution can be tolerant to atmospheric exposure for the duration of the reaction, further increasing the practicality of the method. biotage.com

By carefully selecting the deprotection method and optimizing the reaction conditions, the Alloc group on L-isoleucine serves as a versatile and reliable tool for advanced chemical synthesis.

Applications of Allyloxy Carbonyl L Isoleucine in Complex Chemical Synthesis

Integral Role in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence while one end of the peptide is anchored to a solid support. The choice of protecting groups is paramount in SPPS to prevent unwanted side reactions. peptide.combiosynth.comiris-biotech.de

Strategies for On-Resin Side-Chain Functionalization Utilizing Alloc-Protected Isoleucine

A key advantage of using Alloc-L-isoleucine in SPPS is the ability to perform chemical modifications on the side chains of other amino acids while the peptide is still attached to the solid support. For instance, if a lysine (B10760008) residue with an Alloc-protected side-chain amine is incorporated into the peptide, the Alloc group can be selectively removed to expose the amine for further reactions. This allows for the introduction of various functional groups, such as fluorescent labels, biotin (B1667282) tags, or lipid moieties, at specific positions within the peptide sequence. This on-resin functionalization is a powerful tool for creating peptides with tailored properties.

Advancements in One-Pot Alloc Removal–Peptide Coupling in SPPS

Recent advancements have focused on streamlining the SPPS process to improve efficiency and reduce waste. One such development is the "one-pot" Alloc removal and subsequent peptide coupling. acs.orgnih.govdigitellinc.com Traditionally, the removal of the Alloc group and the coupling of the next amino acid are performed in separate, distinct steps with washing steps in between. In a one-pot procedure, the reagents for both reactions are added to the same reaction vessel sequentially without intermediate purification. acs.orgresearchgate.net This approach significantly reduces synthesis time and solvent consumption. digitellinc.comnih.gov

Recent research has even demonstrated a metal-free, one-pot Alloc removal–peptide coupling protocol, further enhancing the sustainability of peptide synthesis. acs.orgnih.gov These advanced methodologies make the use of Alloc-protected amino acids like Alloc-L-isoleucine even more attractive for large-scale or high-throughput peptide synthesis.

Utilization in Solution-Phase Peptide Synthesis and Fragment Coupling Strategies

While SPPS is a dominant technique, solution-phase peptide synthesis remains crucial, particularly for large-scale production and the synthesis of complex peptide fragments. In this approach, the peptide is synthesized in a solvent without being attached to a solid support. americanpeptidesociety.orgnih.gov Alloc-L-isoleucine is also a valuable tool in this context.

In solution-phase synthesis, the Alloc group provides the necessary protection for the α-amino group of L-isoleucine during coupling reactions. americanpeptidesociety.org Its selective removal allows for the stepwise elongation of the peptide chain. Furthermore, Alloc-protected peptide fragments can be synthesized and then coupled together in a convergent strategy. nih.gov This "fragment coupling" approach is particularly useful for the synthesis of very long peptides or proteins, as it allows for the purification of intermediate fragments, leading to a purer final product.

| Synthesis Phase | Application of Alloc-L-Isoleucine | Key Advantage |

| Solution-Phase | α-Amino protection during stepwise synthesis. | Orthogonality allows for selective deprotection without affecting other protecting groups. |

| Fragment Coupling | Protection of the N-terminal amino group of a peptide fragment. | Enables the coupling of purified peptide fragments, leading to higher purity of the final large peptide. |

Precursor for Cyclic Peptide and Lipopeptide Assembly

Cyclic peptides and lipopeptides are important classes of molecules with diverse biological activities. The synthesis of these complex structures often requires the use of orthogonal protecting groups to selectively deprotect specific functional groups for cyclization or lipidation.

Alloc-L-isoleucine plays a key role in the synthesis of such molecules. nih.govrsc.org For instance, in the synthesis of a side-chain-to-side-chain cyclic peptide, an Alloc-protected amino acid like lysine or aspartic acid can be incorporated into the peptide chain along with another amino acid bearing a complementary reactive group. Selective removal of the Alloc group on the resin allows for the formation of a lactam bridge, resulting in a cyclic peptide. nih.gov Researchers have successfully used palladium-mediated deprotection of Alloc groups to prepare cyclic peptides on the resin, even for long peptide chains. nih.gov

Similarly, for the assembly of lipopeptides, an Alloc-protected amino group can be selectively deprotected to allow for the attachment of a lipid moiety. This targeted modification is crucial for creating lipopeptides with specific membrane-binding properties.

Building Block for Non-Canonical and Modified Amino Acid Synthesis

The versatility of the Alloc protecting group extends to the synthesis of non-canonical or unnatural amino acids. nih.govnih.gov These are amino acids that are not one of the 20 common proteinogenic amino acids. The incorporation of non-canonical amino acids into peptides can lead to enhanced stability, altered conformation, and novel biological activities. nih.gov

Alloc-L-isoleucine can serve as a starting material for the synthesis of modified isoleucine derivatives. The protected α-amino group allows for chemical modifications to be performed on the side chain of the isoleucine molecule without affecting the amino group. Once the desired modification is complete, the Alloc group can be cleanly removed to yield the new non-canonical amino acid, which can then be incorporated into peptides. This strategy provides access to a wide range of structurally diverse amino acid building blocks for the design of novel peptidomimetics and other complex molecules. nih.gov

Intermediate in Total Synthesis Schemes for Complex Natural Products

The strategy of employing protecting groups is fundamental to the total synthesis of many complex natural products. e-bookshelf.de These groups temporarily block reactive functional groups, such as the amine in an amino acid, allowing for chemical modifications at other positions of the molecule without unwanted side reactions. The allyloxycarbonyl (Alloc) group is a valuable amine-protecting group due to its stability under various reaction conditions and its selective removal, typically achieved through palladium-catalyzed reactions.

In the context of synthesizing complex natural products that contain an L-isoleucine moiety, ((Allyloxy)carbonyl)-L-isoleucine would serve as a crucial building block. The synthesis would involve coupling this protected amino acid with other fragments of the target molecule. After the isoleucine unit is incorporated, the Alloc group can be selectively removed to reveal the free amine, which can then participate in subsequent reactions, such as peptide bond formation. While general principles support this application, specific, documented examples in the total synthesis of named natural products are not prevalent in the reviewed literature. uci.edunih.gov The focus of many modern synthetic strategies has also shifted towards minimizing or eliminating the use of protecting groups to increase efficiency. nih.gov

Derivatization for Specialized Chemical Probes and Conjugates (e.g., N-allyloxycarbonyl-L-isoleucine dodecyl ester)

The derivatization of amino acids is a key strategy for creating chemical probes and conjugates designed for specific biological or chemical applications. By attaching different chemical entities to the amino acid, researchers can modulate its properties, such as solubility, lipophilicity, and target affinity.

One such derivative is N-allyloxycarbonyl-L-isoleucine dodecyl ester. nih.gov In this molecule, the carboxylic acid of the isoleucine is esterified with dodecanol, a 12-carbon alcohol, resulting in a dodecyl ester. This long alkyl chain significantly increases the lipophilicity of the molecule, which can be advantageous for applications requiring interaction with or transport across lipid membranes. The Alloc protecting group remains on the amine, providing a handle for further modification or for studying the influence of the N-terminal protection on the molecule's activity.

Below is a table summarizing the key components of this derivative:

| Component | Chemical Moiety | Purpose |

| L-Isoleucine | The core amino acid | Provides the chiral scaffold and specific side chain. |

| Allyloxycarbonyl (Alloc) Group | Attached to the amine | Acts as a protecting group and can be selectively removed. |

| Dodecyl Ester | Attached to the carboxylic acid | Increases lipophilicity, influencing solubility and membrane interactions. |

While the synthesis and basic properties of N-allyloxycarbonyl-L-isoleucine dodecyl ester are documented, extensive research detailing its specific applications as a chemical probe or in bioconjugation is not widely available in the public domain. nih.gov The development of such specialized molecules is often driven by specific research questions within biochemistry and cell biology, and their applications can range from tools for studying enzyme activity to components of drug delivery systems.

Stereochemical Control and Analysis in Allyloxy Carbonyl L Isoleucine Chemistry

Stereogenic Centers and Diastereomeric Forms of Isoleucine

Isoleucine is one of the two common amino acids, along with threonine, that possesses two chiral centers: the α-carbon (Cα) and the β-carbon (Cβ). jst.go.jpyoutube.com This results in the existence of four possible stereoisomers. youtube.comvaia.com The naturally occurring and most common form is L-isoleucine, which has the (2S, 3S) configuration. vaia.comyoutube.com The other stereoisomers are its enantiomer, D-isoleucine (2R, 3R), and two diastereomers, D-allo-isoleucine (2R, 3S) and L-allo-isoleucine (2S, 3R). jst.go.jpvaia.com

The presence of these multiple stereoisomers underscores the importance of stereocontrol in any chemical manipulation of isoleucine and its derivatives. vaia.com Epimerization at the α-carbon of L-isoleucine leads to the formation of D-allo-isoleucine, a diastereomer with different physical and chemical properties, which can complicate purification and potentially alter the biological activity of the final product. mdpi.comrsc.org

Table 1: Stereoisomers of Isoleucine

| Stereoisomer | α-Carbon (C2) Configuration | β-Carbon (C3) Configuration | Relationship to L-Isoleucine |

|---|---|---|---|

| L-Isoleucine | S | S | - |

| D-Isoleucine | R | R | Enantiomer |

| D-allo-Isoleucine | R | S | Diastereomer |

| L-allo-Isoleucine | S | R | Diastereomer |

Epimerization Phenomena During Synthetic Operations and Coupling Reactions

Epimerization, the change in configuration at one of multiple stereocenters in a molecule, is a significant concern in peptide synthesis and the preparation of protected amino acids. mdpi.com For N-protected isoleucine derivatives like ((Allyloxy)carbonyl)-L-isoleucine, the α-proton is susceptible to abstraction under basic conditions, leading to racemization at the α-carbon and the formation of the corresponding D-allo-isoleucine diastereomer. rsc.orgacs.org

Mechanisms of α-Carbon Epimerization in Protected Amino Acids

The primary mechanism for α-carbon epimerization in N-acyl protected amino acids involves the formation of a planar, achiral enolate intermediate. libretexts.org This process is initiated by the abstraction of the α-proton by a base. nih.gov The subsequent reprotonation of the enolate can occur from either face, leading to a mixture of the original L-isomer and the epimerized D-allo-isomer. libretexts.org

Another significant pathway for racemization, particularly during peptide coupling reactions, is through the formation of a 5(4H)-oxazolone (azlactone) intermediate. nih.govnih.govbachem.com Activation of the carboxyl group of the N-protected amino acid, a necessary step for amide bond formation, can lead to intramolecular cyclization to form the oxazolone (B7731731). nih.gov The α-proton of the oxazolone is significantly more acidic than that of the open-chain amino acid derivative, making it highly susceptible to abstraction by even weak bases, leading to rapid racemization. nih.gov

Factors Influencing Racemization

Several factors can influence the extent of racemization during the synthesis and coupling of protected amino acids like ((Allyloxy)carbonyl)-L-isoleucine. Understanding and controlling these factors is crucial for maintaining stereochemical integrity.

Activating Reagents: The choice of coupling reagent significantly impacts the degree of racemization. researchgate.net Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can promote racemization, especially when used without additives. u-tokyo.ac.jpnih.gov Uronium and phosphonium-based reagents, while often more efficient, can also lead to epimerization depending on the reaction conditions. nih.gov The addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can suppress racemization by minimizing the lifetime of the highly reactive activated species and inhibiting the formation of the oxazolone intermediate. bachem.compeptide.com

Basicity: The presence and strength of a base can significantly increase the rate of epimerization. researchgate.net Tertiary amines, often used to neutralize salts formed during the coupling reaction, can act as the base that abstracts the α-proton. rsc.org The strength of the base plays a role, with stronger bases generally leading to higher levels of racemization. researchgate.net In some cases, the amino group of another amino acid derivative can itself act as a base, promoting racemization. oup.com

Solvent Effects: The polarity of the solvent can influence the rate of racemization. u-tokyo.ac.jpnih.gov Polar solvents like dimethylformamide (DMF) can stabilize the enolate intermediate, thereby increasing the extent of epimerization. nih.gov Less polar solvents may be preferred to minimize this effect, although solubility issues can arise. u-tokyo.ac.jp

Temperature: Higher reaction temperatures generally increase the rate of all chemical reactions, including the undesirable epimerization. researchgate.netu-tokyo.ac.jp Therefore, conducting coupling reactions at lower temperatures is a common strategy to suppress racemization. u-tokyo.ac.jp

Steric Hindrance: The steric bulk of the amino acid side chain and the protecting groups can also play a role. For instance, the combination of bulky residues at the coupling site can result in extensive racemization in polar solvents. nih.gov

Methodologies for Epimerization Suppression in Synthetic Pathways

Given the propensity for epimerization, particularly with sensitive amino acids like isoleucine, various strategies have been developed to maintain stereochemical integrity during synthesis.

Brønsted Acid-Catalyzed Epimerization-Free Preparations of Derivatives

Recent studies have shown that Brønsted acid-catalyzed reactions can provide an effective method for the preparation of dual-protected amino acid derivatives without epimerization. nih.govnih.gov An organocatalytic protocol using a commercially available coupling agent like EDC in the presence of a Brønsted acid, such as camphorsulfonic acid, has been developed. nih.govnih.govfigshare.com Mechanistic investigations suggest that this method proceeds through an acyclic intermediate activated by the acid, which avoids the formation of the problematic azlactone intermediate. nih.govnih.gov This approach has been successfully applied to various Boc-protected amino acids, demonstrating its potential for epimerization-free synthesis. acs.orgnih.gov

Optimization of Coupling Conditions to Maintain Stereochemical Integrity

Careful optimization of coupling conditions is paramount to preserving the stereochemical integrity of ((Allyloxy)carbonyl)-L-isoleucine during peptide synthesis. researchgate.netjpt.com This involves a multi-faceted approach:

Choice of Coupling Reagents and Additives: As previously mentioned, the use of coupling additives like HOBt or OxymaPure® in conjunction with carbodiimides is a standard practice to suppress racemization. bachem.com In some cases, the use of cupric (II) salts as additives has been shown to be highly effective in preventing epimerization, even in challenging couplings. nih.gov

Base Selection: When a base is required, using a weaker or sterically hindered base can minimize its ability to abstract the α-proton. bachem.com

Solvent and Temperature Control: Employing less polar solvents and maintaining low reaction temperatures are effective strategies for reducing the rate of epimerization. u-tokyo.ac.jp

Reaction Time: Minimizing the reaction time, particularly the pre-activation time of the carboxylic acid, can reduce the window of opportunity for racemization to occur. u-tokyo.ac.jp

By carefully considering and controlling these factors, chemists can significantly minimize the risk of epimerization and ensure the synthesis of stereochemically pure ((Allyloxy)carbonyl)-L-isoleucine and its derivatives, which is essential for their successful application in peptide chemistry and other fields.

Diastereomeric Analysis and Purity Assessment in ((Allyloxy)carbonyl)-L-Isoleucine Chemistry

The synthesis of peptides and other complex molecules incorporating L-isoleucine requires stringent control over stereochemistry. Due to the presence of two chiral centers in isoleucine (at the α and β carbons), it can exist as four distinct stereoisomers: L-isoleucine (2S,3S), D-isoleucine (2R,3R), L-allo-isoleucine (2S,3R), and D-allo-isoleucine (2R,3S). During chemical synthesis, particularly during peptide coupling or under basic conditions, epimerization at the α-carbon is a significant risk, potentially converting the desired L-isoleucine derivative into its diastereomer, D-allo-isoleucine. Therefore, robust analytical methods are essential for the diastereomeric analysis and purity assessment of N-protected isoleucine derivatives like ((Allyloxy)carbonyl)-L-isoleucine.

NMR-Based Stereochemical Assignment (L-Isoleucine vs. D-Allo-Isoleucine Derivatives)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for differentiating between diastereomers of protected isoleucine. Simple ¹H and ¹³C NMR analysis allows for the clear assignment of L-isoleucine versus D-allo-isoleucine stereochemistry by inspecting the characteristic chemical shifts and coupling constants of the signals associated with the proton and carbon at the α-stereocenter. rsc.orgresearchgate.net

Research has demonstrated that for various N-acylated isoleucine derivatives, the chemical shifts of the α-proton (α-CH) and α-carbon (α-C) are consistently different between the L-isoleucine and D-allo-isoleucine diastereomers. researchgate.netresearchgate.net

Key NMR Observational Trends:

¹H NMR: The α-CH proton of the D-allo-isoleucine diastereomer typically resonates at a higher chemical shift (further downfield) compared to the corresponding proton in the L-isoleucine diastereomer. researchgate.net

¹³C NMR: Conversely, the α-C carbon of the D-allo-isoleucine diastereomer generally appears at a lower chemical shift (further upfield) than the α-C of the L-isoleucine isomer. researchgate.net

Coupling Constants: The coupling constant between the α-CH and β-CH protons (³Jα,β) can also differ between the diastereomers, providing another layer of diagnostic information. researchgate.net

These consistent differences allow for the direct quantification of diastereomeric purity from the integration of the distinct α-CH signals in the ¹H NMR spectrum of a synthetic sample of ((Allyloxy)carbonyl)-isoleucine.

Below is a table summarizing typical NMR data for N-protected isoleucine and allo-isoleucine derivatives, illustrating the trends used for stereochemical assignment.

Table 1: Comparative NMR Data for L-Isoleucine and D-Allo-Isoleucine Derivatives Data adapted from studies on various N-acyl isoleucine derivatives to illustrate typical diagnostic shifts.

| Derivative Type | Diastereomer | α-CH Chemical Shift (ppm) | α-C Chemical Shift (ppm) | ³Jα,β (Hz) |

|---|---|---|---|---|

| N-Acyl Isoleucine | L-Isoleucine | ~4.03 - 4.29 | ~57.3 - 57.9 | ~4.0 - 5.0 |

This interactive table allows for the comparison of key NMR parameters that differentiate between L-Isoleucine and D-allo-Isoleucine diastereomers.

Chiral Chromatographic Techniques for Diastereomeric Separation and Quantification

While NMR provides excellent structural information, chiral chromatography is the benchmark for the sensitive separation and precise quantification of diastereomeric impurities. nih.gov High-Performance Liquid Chromatography (HPLC) is the most common method, utilizing a variety of approaches to resolve the ((Allyloxy)carbonyl)-L-isoleucine and ((Allyloxy)carbonyl)-D-allo-isoleucine diastereomers.

There are two primary strategies for chiral HPLC separations: direct and indirect methods. nih.govresearchgate.net

Direct Separation using Chiral Stationary Phases (CSPs): This is the most widely used approach, where the sample is injected directly onto a column containing a chiral stationary phase. nih.gov The CSP forms transient, diastereomeric complexes with the enantiomers or diastereomers of the analyte, leading to different retention times. For the separation of isoleucine diastereomers, several types of CSPs have proven effective:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® series) are highly versatile and widely used for the separation of a broad range of chiral compounds, including amino acid derivatives. nih.gov

Macrocyclic Glycopeptide CSPs: Phases like CHIROBIOTIC™ T, based on teicoplanin, are particularly effective for separating underivatized and N-protected amino acids and their isomers. sigmaaldrich.com They offer unique selectivity under polar organic or polar ionic mobile phase conditions. sigmaaldrich.com

Crown Ether-based CSPs: These are especially useful for separating compounds with primary amino groups, though they can also be applied to N-protected amino acids. nih.gov

Ligand Exchange Columns: These CSPs operate by forming coordination complexes and are a classic choice for amino acid separations. sigmaaldrich.com

Indirect Separation via Chiral Derivatization: In this method, the mixture of diastereomers is first reacted with a chiral derivatizing agent (CDA) to form new diastereomeric adducts. researchgate.net These newly formed diastereomers can then be easily separated on a standard, non-chiral (achiral) stationary phase, such as a C18 column. researchgate.netresearchgate.net A common example involves using reagents like 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA) to label the amino acid diastereomers, which can then be resolved and detected, often with high sensitivity using LC-MS. nih.govresearchgate.net

The choice of chromatographic method depends on factors such as the required sensitivity, sample matrix, and whether the analysis is for routine quality control or for preparative isolation of the pure stereoisomer.

Table 2: Overview of Chiral Chromatographic Techniques for Isoleucine Diastereomers

| Technique | Approach | Stationary Phase Type | Typical Mobile Phase | Key Advantage |

|---|---|---|---|---|

| Direct HPLC | Direct Separation | Polysaccharide (e.g., Chiralpak®) | Normal or Reversed-Phase | Broad applicability, no sample derivatization needed. nih.gov |

| Direct HPLC | Direct Separation | Macrocyclic Glycopeptide (e.g., CHIROBIOTIC™) | Polar Organic / Polar Ionic | Excellent selectivity for amino acid derivatives. sigmaaldrich.com |

| Indirect LC-MS | Chiral Derivatization | Achiral (e.g., C18, PBr) | Reversed-Phase | High sensitivity and separation efficiency on standard columns. nih.govresearchgate.net |

This interactive table summarizes the primary chiral chromatographic methods used for the analysis of isoleucine diastereomers.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of ((Allyloxy)carbonyl)-l-isoleucine, offering profound insights into its molecular framework. By analyzing the magnetic properties of its atomic nuclei, both the L-isoleucine backbone and the N-terminal allyloxycarbonyl protecting group can be fully assigned.

Proton NMR (¹H NMR) is instrumental in confirming the presence and connectivity of protons within the molecule. The spectrum of ((Allyloxy)carbonyl)-l-isoleucine displays characteristic signals for both the amino acid and the allyl group. The chemical shift and coupling constant of the α-proton are particularly important for confirming the stereochemistry, as these values are distinct for isoleucine and its diastereomer, allo-isoleucine. researchgate.netrsc.org In L-isoleucine derivatives, the α-proton typically appears as a doublet of doublets, with its specific chemical shift and coupling pattern confirming the (2S,3S) configuration. researchgate.net

The signals for the allyl group are typically found in the olefinic and allylic regions of the spectrum. The terminal vinyl protons often appear as distinct multiplets, and the methylene (B1212753) protons adjacent to the oxygen show a characteristic downfield shift. Analysis of these signals confirms the integrity of the allyloxycarbonyl protecting group.

Interactive Table 1: Representative ¹H NMR Data for ((Allyloxy)carbonyl)-l-isoleucine

| Proton Assignment | Typical Chemical Shift (δ) ppm | Multiplicity | Notes |

| NH | Variable (e.g., 5.0-5.5) | Doublet | Shift and coupling dependent on solvent and concentration. |

| α-CH (Isoleucine) | ~4.1-4.3 | Doublet of Doublets | Crucial for stereochemical assignment. researchgate.netrsc.org |

| β-CH (Isoleucine) | ~1.8-2.0 | Multiplet | |

| γ-CH₂ (Isoleucine) | ~1.2-1.5 | Multiplet | |

| γ-CH₃ (Isoleucine) | ~0.9 | Doublet | |

| δ-CH₃ (Isoleucine) | ~0.9 | Triplet | |

| CH₂ =CH (Allyl) | ~5.8-6.0 | Multiplet | Olefinic proton. |

| CH₂=CH (Allyl) | ~5.2-5.4 | Multiplet | Terminal olefinic protons. |

| O-CH₂ -CH (Allyl) | ~4.5-4.6 | Doublet | Methylene protons of the allyl group. |

Carbon-13 NMR complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in ((Allyloxy)carbonyl)-l-isoleucine gives rise to a distinct signal. The spectrum clearly shows the carbonyl carbons from both the carboxylic acid and the urethane (B1682113) moiety of the Alloc group, which resonate at the downfield end of the spectrum. researchgate.netlibretexts.org

Similar to ¹H NMR, the chemical shift of the α-carbon is a key indicator for stereochemistry. Studies have shown that the α-carbon of L-isoleucine residues has a different chemical shift compared to D-allo-isoleucine residues, allowing for unambiguous assignment. researchgate.netrsc.org The signals for the three carbons of the allyl group are also readily identified.

Interactive Table 2: Representative ¹³C NMR Data for ((Allyloxy)carbonyl)-l-isoleucine

| Carbon Assignment | Typical Chemical Shift (δ) ppm | Notes |

| C OOH (Carboxyl) | ~175-177 | Carboxylic acid carbonyl. oregonstate.edu |

| O(C =O)N (Urethane) | ~155-157 | Carbonyl of the Alloc group. researchgate.net |

| CH₂=C H (Allyl) | ~132-134 | Olefinic carbon. |

| C H₂=CH (Allyl) | ~117-119 | Terminal olefinic carbon. |

| O-C H₂ (Allyl) | ~65-67 | Methylene carbon of the allyl group. |

| α-C H (Isoleucine) | ~58-60 | Diagnostic for stereochemistry. researchgate.netrsc.org |

| β-C H (Isoleucine) | ~37-39 | |

| γ-C H₂ (Isoleucine) | ~24-26 | |

| γ-C H₃ (Isoleucine) | ~15-16 | |

| δ-C H₃ (Isoleucine) | ~11-12 |

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy) experiments establish proton-proton coupling networks, confirming the connectivity within the isoleucine side chain and the allyl group separately.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of both ¹H and ¹³C signals. hmdb.cabmrb.io

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for confirming the structure of ((Allyloxy)carbonyl)-l-isoleucine by showing correlations from the isoleucine α-proton and the allyl methylene protons to the urethane carbonyl carbon, thus verifying the attachment of the protecting group to the nitrogen atom of the amino acid. bmrb.io

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in ((Allyloxy)carbonyl)-l-isoleucine. The IR spectrum provides a vibrational fingerprint of the molecule, with characteristic absorption bands confirming key structural features. nih.gov

The spectrum typically exhibits a broad absorption for the O-H stretch of the carboxylic acid. A sharp peak corresponding to the N-H stretch of the urethane group is also present. One of the most revealing regions contains the carbonyl (C=O) stretching vibrations. Two distinct C=O bands are expected: one for the carboxylic acid and another at a slightly different frequency for the urethane carbonyl of the Alloc group. asianpubs.org Furthermore, the presence of the allyl group is confirmed by a C=C stretching band and C-H bands associated with sp²-hybridized carbons.

Interactive Table 3: Key IR Absorption Bands for ((Allyloxy)carbonyl)-l-isoleucine

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |

| O-H Stretch (broad) | 2500-3300 | Carboxylic Acid |

| N-H Stretch | 3300-3400 | Urethane (Alloc group) |

| C-H Stretch (sp³) | 2850-3000 | Isoleucine Side Chain |

| C-H Stretch (sp²) | 3010-3100 | Allyl Group |

| C=O Stretch | 1700-1725 | Carboxylic Acid |

| C=O Stretch | 1690-1715 | Urethane (Alloc group) |

| C=C Stretch | 1640-1680 | Allyl Group |

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight of ((Allyloxy)carbonyl)-l-isoleucine and for obtaining structural information through fragmentation analysis. The technique provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's identity.

Under electron impact or other ionization methods, the molecule fragments in a predictable manner. Common fragmentation pathways for N-protected amino acids include the loss of the protecting group, decarboxylation (loss of CO₂), and cleavage of the amino acid side chain. researchgate.net For ((Allyloxy)carbonyl)-l-isoleucine, characteristic fragments corresponding to the loss of the allyl group (C₃H₅) or the entire allyloxycarbonyl group would be expected. The fragmentation pattern of the remaining isoleucine cation is well-documented and can be used to further confirm the structure. rsc.org Distinguishing between isomers like leucine (B10760876) and isoleucine can be achieved through specific fragmentation patterns, often requiring advanced techniques like tandem mass spectrometry (MS/MS). rsc.orgnih.govsciex.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, typically to four or more decimal places. nih.gov This precision allows for the unambiguous determination of the elemental formula of ((Allyloxy)carbonyl)-l-isoleucine, which is C₁₀H₁₇NO₄. The calculated exact mass is 215.11576 Da. An HRMS measurement that matches this theoretical value confirms the elemental composition, effectively ruling out other potential structures with the same nominal mass but different atomic compositions. massbank.eu

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying compounds in a mixture. However, direct analysis of amino acids, including ((Allyloxy)carbonyl)-l-isoleucine, by GC-MS is challenging due to their low volatility and thermal instability. nih.gov Amino acids are polar, zwitterionic molecules that tend to decompose at the high temperatures required for gas chromatography. nih.gov Therefore, a crucial prerequisite for GC-MS analysis is the chemical conversion of the amino acid into a more volatile and thermally stable derivative. nih.govsigmaaldrich.com

The process involves derivatization, where the polar functional groups (carboxyl and amino groups) of the amino acid are chemically modified. sigmaaldrich.com For an N-protected amino acid like ((Allyloxy)carbonyl)-l-isoleucine, the primary target for derivatization is the free carboxylic acid group. A common method is esterification (e.g., methylation or silylation) to convert the non-volatile carboxylic acid into a volatile ester. cat-online.comcreative-proteomics.com This derivatization yields a product that is amenable to analysis by GC-MS.

Once derivatized, the sample is injected into the gas chromatograph. The volatile derivative of ((Allyloxy)carbonyl)-l-isoleucine is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the compound's boiling point and interactions with the column's stationary phase. The separated derivative then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a pattern of mass-to-charge ratios of the fragments, serves as a molecular fingerprint for identification. sigmaaldrich.comnist.gov The mass spectra of derivatized amino acids show characteristic fragmentation patterns that allow for their unambiguous identification. sigmaaldrich.com

While direct GC-MS analysis of ((Allyloxy)carbonyl)-l-isoleucine is not standard, the analysis of its volatile derivatives is a well-established approach for its quantification and identification in complex mixtures. researchgate.net

| Derivatization Method | Reagent(s) | Target Functional Group(s) | Key Advantages |

|---|---|---|---|

| Esterification followed by Acylation | Acidified Alcohol (e.g., HCl in Methanol), Acylating Agent (e.g., Pentafluoropropionic Anhydride) | Carboxyl group (-COOH), Amino group (-NH2) | Produces stable derivatives suitable for quantitative analysis. mdpi.com |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Carboxyl (-COOH), Amino (-NH2), Hydroxyl (-OH) | A common and effective one-step method, though derivatives can be moisture-sensitive. sigmaaldrich.comcreative-proteomics.com |

| Alkylation/Acylation with Chloroformates | Alkyl Chloroformate (e.g., Ethyl Chloroformate), Alcohol/Pyridine | Amino group (-NH2), Carboxyl group (-COOH) | Rapid reaction, with derivatives being directly suitable for GC-MS. creative-proteomics.com |

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity

The biological activity of amino acids and their derivatives is highly dependent on their stereochemistry. Therefore, verifying the enantiomeric purity of compounds like ((Allyloxy)carbonyl)-l-isoleucine is critical. Chiroptical methods are analytical techniques that are sensitive to the three-dimensional structure of chiral molecules and are thus ideal for determining enantiomeric purity. nih.govrsc.org

Optical Rotation is a fundamental chiroptical property. When plane-polarized light is passed through a solution containing a chiral compound, the plane of light is rotated. The direction and magnitude of this rotation are characteristic of the specific enantiomer. For ((Allyloxy)carbonyl)-l-isoleucine, the "l" configuration will rotate the light in a specific direction (either dextrorotatory, +, or levorotatory, -), while its non-natural enantiomer, ((Allyloxy)carbonyl)-d-isoleucine, would rotate the light by an equal amount in the opposite direction. The measurement of the specific rotation of a sample can be compared to the value for the pure enantiomer to determine its enantiomeric purity.

Circular Dichroism (CD) Spectroscopy is another powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. rsc.org A CD spectrum provides detailed information about the absolute configuration and the conformational features of the molecule in solution. beilstein-journals.orgnih.gov A pure sample of ((Allyloxy)carbonyl)-l-isoleucine would exhibit a characteristic CD spectrum. The presence of its d-enantiomer as an impurity would result in a spectrum with diminished intensity, and a racemic mixture (50:50 l- and d-enantiomers) would be CD silent. By quantifying the CD signal, one can accurately determine the enantiomeric excess (e.e.) of the sample. rsc.org This method is particularly valuable for confirming the stereochemical integrity of amino acid derivatives used in peptide synthesis. nih.gov

| Technique | Principle | Application to ((Allyloxy)carbonyl)-l-isoleucine |

|---|---|---|

| Optical Rotation | Measures the angle of rotation of plane-polarized light as it passes through a solution of a chiral substance. | Confirms the presence of a specific enantiomer (l-form) and quantifies enantiomeric purity based on the magnitude and direction of rotation. |

| Circular Dichroism (CD) | Measures the difference in absorption of left- and right-circularly polarized light. rsc.org | Provides a spectral fingerprint of the chiral center's configuration and conformation. The signal intensity is directly proportional to the enantiomeric excess. rsc.orgbeilstein-journals.org |

Theoretical and Mechanistic Investigations in N Protected Amino Acid Chemistry

Computational Studies of Reaction Mechanisms Relevant to Alloc-Protected Systems

Computational methods, especially those rooted in quantum mechanics, have become indispensable for elucidating complex reaction mechanisms. mdpi.comrsc.org For Alloc-protected systems, these studies can predict reaction barriers, identify transient intermediates, and explain experimentally observed phenomena such as racemization.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules and predict their chemical reactivity. mdpi.comresearchgate.net It is particularly well-suited for calculating the geometries and energies of transition states and intermediates along a reaction pathway. mdpi.com

In the context of N-protected amino acids, DFT calculations can model key transformations such as peptide bond formation or undesirable side reactions. For instance, studies on the racemization of N-acyl amino acids during activation often employ DFT to map out the potential energy surface. nih.govacs.org By calculating the Gibbs free energies (ΔG) of reactants, transition states (TS), and intermediates, researchers can determine the most likely reaction pathway.

A general approach involves:

Geometry Optimization: Finding the lowest energy structure for all species involved.

Frequency Calculation: Confirming that reactants and intermediates are true minima (no imaginary frequencies) and transition states are first-order saddle points (one imaginary frequency).

Energy Calculation: Obtaining accurate single-point energies, often with a larger basis set, to refine the energy profile of the reaction.

These calculations provide quantitative data on activation barriers, which are crucial for understanding reaction kinetics and predicting whether a reaction will occur under specific conditions.

A significant concern in peptide chemistry is the racemization of amino acid residues, which can occur via the formation of an azlactone (or oxazolone) intermediate. This is particularly relevant for N-acyl amino acids, including Alloc-protected ones, during the carboxyl group activation step required for peptide coupling.

Theoretical studies using L-isoleucine as a model substrate have provided critical insights into this process. nih.govacs.orgresearchgate.net Experimental observations using NMR have shown that while the initial acylation of L-isoleucine does not cause racemization, the subsequent intramolecular cyclization to the azlactone can lead to complete epimerization at the α-carbon. nih.govacs.org

Computational investigations using DFT (specifically at the B3LYP-D3/6-31++G(d,p)//B3LYP/6-31G(d) level of theory) were performed to unravel the mechanism of this racemization. nih.govacs.org Two primary hypotheses were tested:

Keto-Enol Tautomerism: A direct, intramolecular proton transfer from the α-carbon to the carbonyl oxygen of the azlactone ring.

Base-Mediated Racemization: Deprotonation of the α-carbon by a base to form a planar, achiral enolate intermediate, followed by re-protonation from either face to yield a racemic mixture. nih.govacs.org

The computational results strongly supported the base-mediated pathway as the operative mechanism. nih.govacs.org The study found that this pathway is energetically favorable and can occur spontaneously at room temperature, which is consistent with experimental data. nih.gov The base can be a tertiary amine, such as triethylamine, or even a byproduct of the coupling reaction like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) urea. nih.govacs.org

Table 1: Calculated Gibbs Free Energy Profile for Base-Mediated Racemization of an Azlactone Data derived from studies on similar azlactone systems.

| Step | Species | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| 1 | Azlactone + Base | 0.0 |

| 2 | Transition State (Deprotonation) | +5.7 |

| 3 | Enolate Intermediate + Protonated Base | +3.4 |

| 4 | Transition State (Reprotonation) | +5.7 |

Molecular Modeling and Dynamics Simulations Applied to Isoleucine Scaffold Reactivity

Beyond static reaction pathways, molecular modeling and dynamics simulations offer a view into the dynamic behavior of molecules, such as conformational changes and interactions with other molecules like enzymes.

The three-dimensional structure of an amino acid derivative is not fixed; it exists as an ensemble of rapidly interconverting conformers. The side chain of L-isoleucine has two chiral centers and several rotatable bonds (χ angles), leading to a complex conformational landscape. The conformation of N-protected L-isoleucine derivatives is crucial as it can influence their reactivity and how they fit into an enzyme's active site.

NMR studies, particularly those using the Transferred Nuclear Overhauser Effect (TRNOE), have been used to determine the bound conformation of L-isoleucine when interacting with enzymes like isoleucyl-tRNA synthetase. nih.gov These analyses revealed that the enzyme-bound L-isoleucine predominantly adopts a specific conformation. nih.gov

Table 2: Predominant Conformation of L-Isoleucine Bound to Isoleucyl-tRNA Synthetase Data from NMR and TRNOE analysis. nih.gov

| Torsion Angle | Description | Conformation |

|---|---|---|

| χ1 (N-Cα-Cβ-Cγ1) | Rotation around the Cα-Cβ bond | gauche+ |

L-isoleucine is a substrate for various enzymes, and understanding these interactions is key to fields like biocatalysis and drug design. L-isoleucine dioxygenase (IDO) is an enzyme that specifically hydroxylates L-isoleucine to form 4-hydroxyisoleucine. nih.govnih.gov

Molecular dynamics (MD) simulations and molecular docking have been employed to study how L-isoleucine binds to the active site of IDO. nih.gov These studies reveal that the substrate's specificity is governed by a precise arrangement of amino acid residues within the enzyme's active pocket and the distance to key catalytic components. nih.gov

Table 3: Key Interactions in the L-Isoleucine Dioxygenase (IDO) Active Site Data from molecular dynamics simulations. nih.gov

| Interacting Atoms | Description | Typical Distance (Å) |

|---|---|---|

| L-Ile (C4) to Fe(II) | Distance from the target carbon to the iron cofactor | ~4.0-4.5 |

| L-Ile (C4) to α-KG (C2) | Distance from the target carbon to the co-substrate | ~3.5-4.0 |

These computational models show that the active site forms a hydrophobic pocket that accommodates the isoleucine side chain, orienting it perfectly for the hydroxylation reaction. nih.govnih.gov Such studies are crucial for efforts to engineer enzymes like IDO to accept different substrates or to design inhibitors. nih.gov

Electronic Structure Analysis of the Alloc Group's Stability and Reactivity Profile

The utility of the Alloc group stems from its distinct electronic properties, which dictate its stability under certain conditions and its unique reactivity under others. The Alloc group is known to be stable to acidic conditions (like TFA used for Boc-group removal) and basic conditions (like piperidine (B6355638) used for Fmoc-group removal). sigmaaldrich.com